1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol
Description
1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol is a polyol derivative featuring a pyrazine heterocycle substituted with a hydroxyethyl group at position 5 and an ethane-1,2-diol side chain. This structural combination suggests applications in medicinal chemistry, materials science, or as intermediates in nucleoside analogs .
Properties
Molecular Formula |
C8H12N2O3 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
1-[5-(2-hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol |
InChI |
InChI=1S/C8H12N2O3/c11-2-1-6-3-10-7(4-9-6)8(13)5-12/h3-4,8,11-13H,1-2,5H2 |
InChI Key |
UHLOTLAGSJOGNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)C(CO)O)CCO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol generally involves:
- Functionalization of the pyrazine ring at the 2- and 5-positions.
- Introduction of the 2-hydroxyethyl substituent on the pyrazine ring.
- Attachment or formation of the ethane-1,2-diol moiety.
Due to the presence of hydroxy groups and pyrazine nitrogen atoms, the synthesis requires careful control of reaction conditions to avoid side reactions and to achieve high purity.
Key Intermediate Preparation: 2-Hydroxyethyl Pyridine Analogues
A crucial intermediate for the hydroxyethyl substitution on the pyrazine ring is the synthesis of 2-hydroxyethyl pyridine derivatives. According to patent CN111995566B, an efficient synthesis of 2-hydroxyethyl pyridine involves:
- Reacting 2-methylpyridine with formaldehyde in the presence of organic bases such as triethylene diamine (DABCO), hexamethylenediamine, tetramethylguanidine, 1,8-diazabicycloundec-7-ene (DBU), or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).
- Conducting the reaction under elevated pressure (4-5 MPa) and high temperature (200-230 °C) in a micro-reaction pipeline.
- Using water as the solvent with specific molar ratios of reactants for optimized yield.
This method significantly shortens reaction time, improves single-pass conversion rates, and reduces production costs compared to traditional methods that require longer reaction times and multiple cycles.
Detailed Example Procedure (Hypothetical Adaptation)
Analytical Characterization
- Powder X-Ray Diffraction (PXRD): Used to confirm crystalline form and purity. For pyrazine derivatives, characteristic peaks appear at specific 2-theta angles (e.g., 10.3°, 13.1°, 16.2°, 19.8°, 20.8°, 23.4°) indicating the compound’s crystalline structure.
- NMR Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern on the pyrazine ring and the presence of hydroxyethyl and ethane-1,2-diol groups.
- Mass Spectrometry (ESI-MS): Confirms molecular weight and molecular ion peaks corresponding to the target compound.
- Infrared Spectroscopy (FT-IR): Detects characteristic hydroxyl (-OH) stretching vibrations around 3200-3500 cm^-1 and pyrazine ring vibrations.
Summary Table of Preparation Parameters
Chemical Reactions Analysis
1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazine carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield pyrazine alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties, such as luminescence and catalytic activity .
In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Aromatic Ring-Substituted Ethane-1,2-diols
1-(3,4-Dimethoxyphenyl)ethane-1,2-diol (G-gly) :
- Structure : Phenyl ring with methoxy substituents at positions 3 and 3.
- Properties : Used as a lignin model compound. Reactivity studies show degradation by hydroxyl radicals (HO•) and oxyl anions (O•⁻), with side-chain cleavage predominant due to electron density effects on the aromatic ring .
- Key Difference : Electron-donating methoxy groups increase aromatic ring electron density, reducing radical attack efficiency compared to pyrazine’s electron-withdrawing N atoms .
- 1-(4-Chlorophenyl)ethane-1,2-diol and 1-(4-Nitrophenyl)ethane-1,2-diol: Structure: Para-substituted phenyl rings with electron-withdrawing Cl and NO₂ groups. Properties: Synthesized via catalytic oxidation of styrenes (84–96% yield). Nitro groups enhance oxidative stability compared to methoxy or hydroxyethyl substituents .
Heterocyclic-Substituted Ethane-1,2-diols
1-(5-Mercapto-4H-[1,2,4]triazole-3-yl)-ethane-1,2-diol :
- Structure : Triazole ring with a mercapto group.
- Properties : Derived from glycerol, exhibits antimicrobial and antitumor activity. The thiol group enhances nucleophilicity, contrasting with pyrazine’s inert N atoms .
- Key Difference : Triazole’s smaller ring size and sulfur participation in conjugation differ from pyrazine’s π-deficient system .
1-[2-(Furan-2-yl)-5-hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol :
- Structure : Furan ring fused to a dioxane system.
- Properties : Demonstrated hydroxyl radical scavenging activity (2-deoxyribose assay). NMR and DFT studies confirmed conformational flexibility due to the dioxane ring .
- Key Difference : Furan’s oxygen heteroatom and fused dioxane create distinct solubility and antioxidant profiles compared to pyrazine derivatives .
Functional Analogues
Antioxidant Activity
- (1R,2R)-1,2-Bis[5-(4-hydroxynaphthalen-1-ylazo)-1,3,4-thiadiazol-2-yl]ethane-1,2-diol: Structure: Thiadiazole rings linked to naphthol groups. Properties: Exhibits potent in vitro antioxidant activity via radical scavenging. The azo and thiadiazole groups enhance redox activity, unlike pyrazine’s non-redox-active N atoms .
Data Tables
Table 1: Structural and Functional Comparison of Ethane-1,2-diol Derivatives
Research Findings and Trends
- Synthetic Accessibility : Pyrazine-based diols may require specialized routes (e.g., cyclocondensation) compared to phenyl analogues synthesized via catalytic oxidation .
- Reactivity : Pyrazine’s electron-deficient ring likely reduces susceptibility to radical attack compared to methoxy-substituted phenyl diols .
- Biological Potential: Heterocyclic substituents (e.g., triazole, thiadiazole) enhance bioactivity, whereas pyrazine derivatives may excel in stability or solubility-driven applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis routes for structurally similar diol derivatives often involve nucleophilic substitution or coupling reactions. For example, refluxing reactants with catalysts (e.g., acetic acid) and purification via thin-layer chromatography (TLC) and recrystallization (as demonstrated for pyrazolone derivatives) can be adapted . Reaction efficiency optimization should employ statistical design of experiments (DoE) to minimize trial-and-error approaches. Techniques like factorial design can isolate critical variables (e.g., temperature, molar ratios) and reduce experimental runs while maintaining robustness . Computational tools, such as quantum chemical reaction path searches, can further predict optimal conditions and validate experimental outcomes .
Q. How can researchers verify the purity and structural integrity of this compound during synthesis?
- Methodological Answer : Purity assessment typically combines chromatographic (e.g., TLC with toluene/ethyl acetoacetate/water solvent systems) and spectroscopic methods (NMR, IR). For structural confirmation, X-ray crystallography or high-resolution mass spectrometry (HRMS) is recommended. Recrystallization using ethanol or ether, as described in pyrazolone synthesis, effectively removes impurities . Consistency in melting points and spectral data (e.g., InChI key validation via PubChem) ensures structural fidelity .
Advanced Research Questions
Q. What computational strategies are effective for modeling the reactivity and stability of 1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol in aqueous environments?
- Methodological Answer : Density functional theory (DFT) calculations can predict electronic properties, solvation effects, and degradation pathways. For instance, PubChem-derived InChI keys and molecular descriptors enable quantum mechanical simulations of hydrolysis or oxidation kinetics . Molecular dynamics (MD) simulations further assess conformational stability in aqueous media, leveraging software like Gaussian or ORCA. Cross-referencing computational results with experimental stability tests (e.g., pH-dependent degradation studies) validates models .
Q. How can structural modifications to the pyrazine ring influence the compound’s biological activity, and what analytical frameworks support structure-activity relationship (SAR) studies?
- Methodological Answer : SAR analysis requires systematic substitution at specific ring positions (e.g., 2-hydroxyethyl vs. methyl groups) followed by bioactivity screening. For example, pyridine-based diols show activity variations dependent on substituent position and polarity . High-throughput assays (e.g., enzyme inhibition or cell viability tests) paired with multivariate regression analysis identify key pharmacophores. Advanced techniques like molecular docking (using AutoDock Vina) predict binding affinities to target proteins, guiding rational design .
Q. What experimental and statistical methods resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions often arise from variability in assay conditions or sample purity. Standardized protocols (e.g., OECD guidelines) and inter-laboratory validation reduce bias. Meta-analysis frameworks, such as weighted effect size models, reconcile disparate datasets by accounting for sample sizes and experimental rigor . Bayesian statistics can quantify uncertainty in activity correlations, while clustering algorithms (e.g., PCA) identify confounding variables (e.g., solvent polarity, temperature) .
Experimental Design & Data Analysis
Q. How should researchers design experiments to assess the compound’s potential as a chelating agent in catalytic systems?
- Methodological Answer : A two-stage approach is recommended:
Screening phase : Use fractional factorial design to test variables (e.g., pH, metal ion concentration, ligand-to-metal ratio) and identify significant interactions .
Optimization phase : Apply response surface methodology (RSM) to refine conditions for maximum chelation efficiency. Spectrophotometric titration (e.g., UV-Vis monitoring of metal-ligand complexes) quantifies binding constants, validated via Job’s plot analysis .
Q. What methodologies address challenges in scaling up laboratory synthesis to pilot-scale production?
- Methodological Answer : Pilot-scale translation requires process intensification strategies. Membrane separation technologies (CRDC subclass RDF2050104) improve purification efficiency, while reaction calorimetry ensures thermal safety during scaling . Computational fluid dynamics (CFD) models simulate reactor hydrodynamics to prevent mass transfer limitations. Continuous-flow systems, validated via microreactor trials, enhance reproducibility and reduce batch-to-batch variability .
Safety & Compliance
Q. What safety protocols are critical when handling 1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol, given structural similarities to hazardous piperidine derivatives?
- Methodological Answer : Refer to GHS classifications for analogous compounds (e.g., acute toxicity Category 4, H302; skin irritation Category 2). Implement engineering controls (fume hoods, closed systems) and personal protective equipment (nitrile gloves, lab coats). Emergency procedures should include acid-neutralizing kits and CO₂ fire extinguishers, as pyrazine derivatives may release NOx under combustion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
